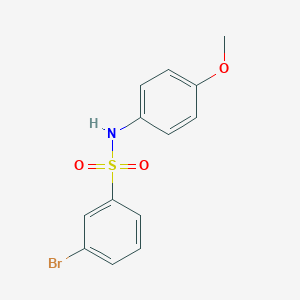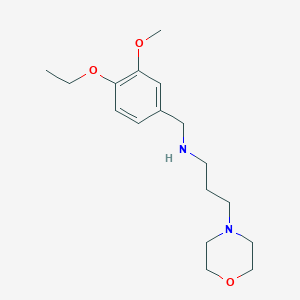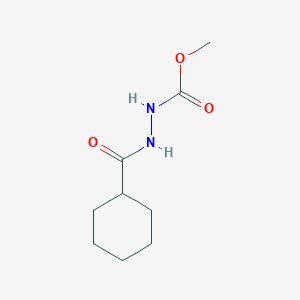
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has a unique structure that allows it to selectively target a specific enzyme, TYK2, which plays a critical role in the immune response.
Applications De Recherche Scientifique
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. These diseases are characterized by an overactive immune response, which leads to inflammation and tissue damage. TYK2 is a key enzyme in the immune response, and its inhibition by 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide can help to reduce inflammation and prevent tissue damage.
Mécanisme D'action
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the enzyme TYK2, which plays a critical role in the immune response. TYK2 is involved in the signaling pathway of several cytokines, which are proteins that regulate the immune response. By inhibiting TYK2, 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
In preclinical studies, 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selective inhibition of TYK2, which can help to reduce off-target effects. However, one limitation of this compound is its relatively low potency compared to other TYK2 inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the development of 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its effectiveness in treating autoimmune diseases. Another direction is the exploration of its potential for the treatment of other diseases, such as cancer and viral infections, which also involve the immune system. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetic properties of this compound and increase its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzenesulfonyl chloride, which is then reacted with 3-bromobenzenamine to form the intermediate 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12BrNO3S |
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3 |
Clé InChI |
LFTJJGRHGTWDCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



